molecular formula C20H27N3O2 B7141760 N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide

N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide

Cat. No.: B7141760
M. Wt: 341.4 g/mol
InChI Key: HIVQKKPFDPLCQW-UHFFFAOYSA-N
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Description

N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes an oxazole ring, a piperidine ring, and a benzamide group

Properties

IUPAC Name

N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-19-18(15(3)25-22-19)13-23-11-9-16(10-12-23)21-20(24)17-8-6-5-7-14(17)2/h5-8,16H,4,9-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVQKKPFDPLCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CN2CCC(CC2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 3-ethyl-5-methyl-1,2-diketone and an amine.

    Attachment to Piperidine: The oxazole derivative is then reacted with a piperidine derivative under conditions that facilitate the formation of a stable bond between the two rings.

    Formation of Benzamide: The final step involves the reaction of the intermediate compound with 2-methylbenzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure.

    Materials Science: The compound could be used in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The oxazole and piperidine rings may interact with enzymes or receptors, altering their activity. The benzamide group can also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-chlorobenzamide
  • N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-fluorobenzamide

Uniqueness

N-[1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-methylbenzamide is unique due to the specific combination of functional groups and rings in its structure. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

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